

Strategies to enhance the efficiency of Neopinone converting enzymes

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Compound of Interest

Compound Name: Neopinone

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Technical Support Center: Neopinone Isomerase (NISO)

Welcome to the technical support center for **Neopinone** Isomerase (NISO), a key enzyme in the biosynthesis of valuable morphinan alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with NISO.

Frequently Asked Questions (FAQs)

Q1: What is **Neopinone** Isomerase (NISO) and what is its primary function?

A1: **Neopinone** Isomerase (NISO) is an enzyme that catalyzes the isomerization of **neopinone** to codeinone, a critical step in the biosynthetic pathway of codeine and morphine in the opium poppy (*Papaver somniferum*)[1][2][3]. This reaction was previously thought to occur spontaneously, but the discovery of NISO has shown it to be an enzymatically controlled process[1][2][3]. NISO also catalyzes the bidirectional isomerization of neomorphinone and morphinone[1].

Q2: Why is NISO important for the efficient synthesis of codeine and morphine?

A2: In the absence of NISO, the precursor **neopinone** is instead reduced to neopine, a structural isomer of codeine that is metabolically "trapped" and does not proceed to form

codeine or morphine[1]. By efficiently converting **neopinone** to codeinone, NISO channels the metabolic flux towards the desired products, dramatically enhancing the yield of codeine and morphine while minimizing the accumulation of neopine and neomorphine[1][2][3].

Q3: To which protein family does NISO belong?

A3: NISO is a member of the pathogenesis-related 10 (PR10) protein family[1][3].

Q4: Can NISO be used in microbial expression systems to produce opioids?

A4: Yes, the inclusion of NISO in engineered yeast and E. coli strains designed to produce opiate alkaloids has been shown to significantly increase the formation of the desired products at the expense of neopine and neomorphine accumulation[1][4]. In engineered yeast strains, the introduction of NISO has led to improvements in product yields by orders of magnitude[4].

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
Low yield of codeinone/morphinone and high yield of neopine/neomorphine	Inefficient NISO activity or absence of NISO.	<ul style="list-style-type: none">- Ensure that NISO is correctly expressed and active in your system.- Optimize the stoichiometry of NISO relative to other enzymes in the pathway, such as Codeinone Reductase (COR). A higher NISO to COR ratio can favor the formation of codeinone[1].- Verify the reaction conditions (pH, temperature) are optimal for NISO activity.
Difficulty in purifying active NISO	Improper protein expression or purification protocol.	<ul style="list-style-type: none">- Utilize an expression system known to be effective for PR10 proteins, such as E. coli.- Follow a validated purification protocol, for example, using affinity chromatography for His-tagged proteins.- Ensure proper refolding of the enzyme if purified from inclusion bodies.
Inconsistent enzyme activity across batches	Variability in enzyme preparation or assay conditions.	<ul style="list-style-type: none">- Standardize the NISO expression and purification protocol.- Perform a quality control check on each batch of purified enzyme to determine its specific activity.- Ensure precise and consistent preparation of buffers, substrates, and cofactors for the enzyme assay.
Substrate (neopinone) appears to be degrading	Instability of neopinone under experimental conditions.	<ul style="list-style-type: none">- Neopinone can be unstable; prepare fresh solutions for

each experiment. - Store neopinone under appropriate conditions (e.g., protected from light and at a suitable temperature) as recommended by the supplier. - Minimize the time between substrate preparation and the start of the reaction.

Difficulty in quantifying reaction products

Inadequate analytical methodology.

- Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of neopinone, codeinone, neopine, and codeine[5][6][7][8]. - Ensure proper calibration standards and internal controls are used for accurate quantification.

Data Presentation

Table 1: Effect of NISO on Neopine Formation in a Coupled Assay with Codeinone Reductase (COR-B)

Condition	Neopine Production (% of total products)
COR-B alone	~17%
COR-B + PR10-3 (NISO)	~2%

Data is approximate and derived from graphical representation in Dastmalchi et al., 2019.

Assays were performed for 2 hours with 50 μ M codeinone and 1 mM NADPH, with 10 pmol COR-B and 80 pmol of NISO in 0.1 M MOPS pH 6.8 buffer^[1].

Table 2: Effect of NISO and COR-B Stoichiometry on Neopine Production

COR-B (pmol)	NISO (pmol)	Neopine Production (pmol/mL)
10	0	~120
10	10	~80
10	20	~60
10	40	~40
10	80	~30
10	200	~20
0	10	0
10	10	~80
25	10	~150
50	10	~250
100	10	~350

Data is approximate and derived from graphical representation in Dastmalchi et al., 2019. Assays were performed for 1 hour with 50 μ M codeinone and 1 mM NADPH, in 0.1 M MOPS, pH 6.8^[1].

Experimental Protocols

1. Expression and Purification of NISO in E. coli

This protocol is a general guideline for the expression and purification of His-tagged NISO.

- Gene Synthesis and Cloning:

- Synthesize the coding sequence for NISO (e.g., from *Papaver somniferum*) with codon optimization for *E. coli*.
- Clone the synthesized gene into an expression vector with an N-terminal or C-terminal polyhistidine (6xHis) tag (e.g., pET vector).
- Protein Expression:
 - Transform the expression plasmid into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
 - Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
 - Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
- Cell Lysis and Protein Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation to remove cell debris.
 - Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
 - Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

- Elute the His-tagged NISO with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- Buffer exchange the purified NISO into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

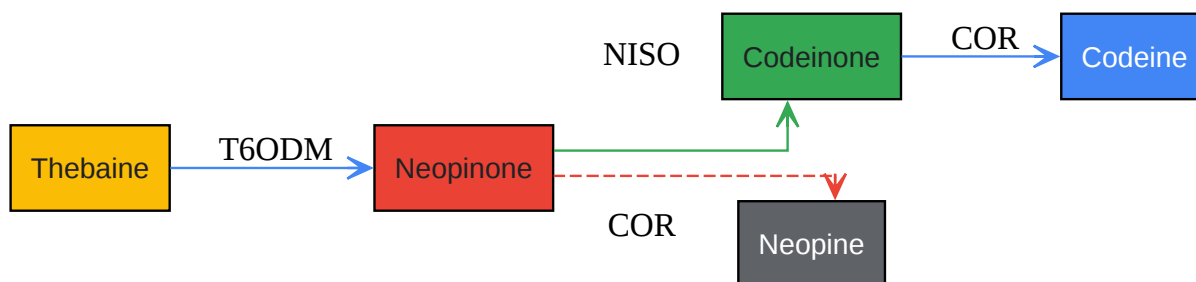
2. In Vitro NISO Activity Assay (Coupled Assay with COR-B)

This assay measures the activity of NISO by quantifying the reduction in the formation of neopine from codeinone in the presence of Codeinone Reductase (COR-B).

- Reaction Mixture:
 - 0.1 M MOPS buffer, pH 6.8
 - 50 μ M Codeinone (substrate)
 - 1 mM NADPH (cofactor for COR-B)
 - 10 pmol purified COR-B
 - 40 pmol purified NISO (or varying amounts for stoichiometric analysis)
 - Nuclease-free water to a final volume of 100 μ L.
- Procedure:
 - Prepare a master mix of the buffer, NADPH, and COR-B.
 - In separate microcentrifuge tubes, add the purified NISO. For the control reaction, add an equivalent volume of storage buffer.
 - Add the master mix to each tube.
 - Initiate the reaction by adding codeinone.

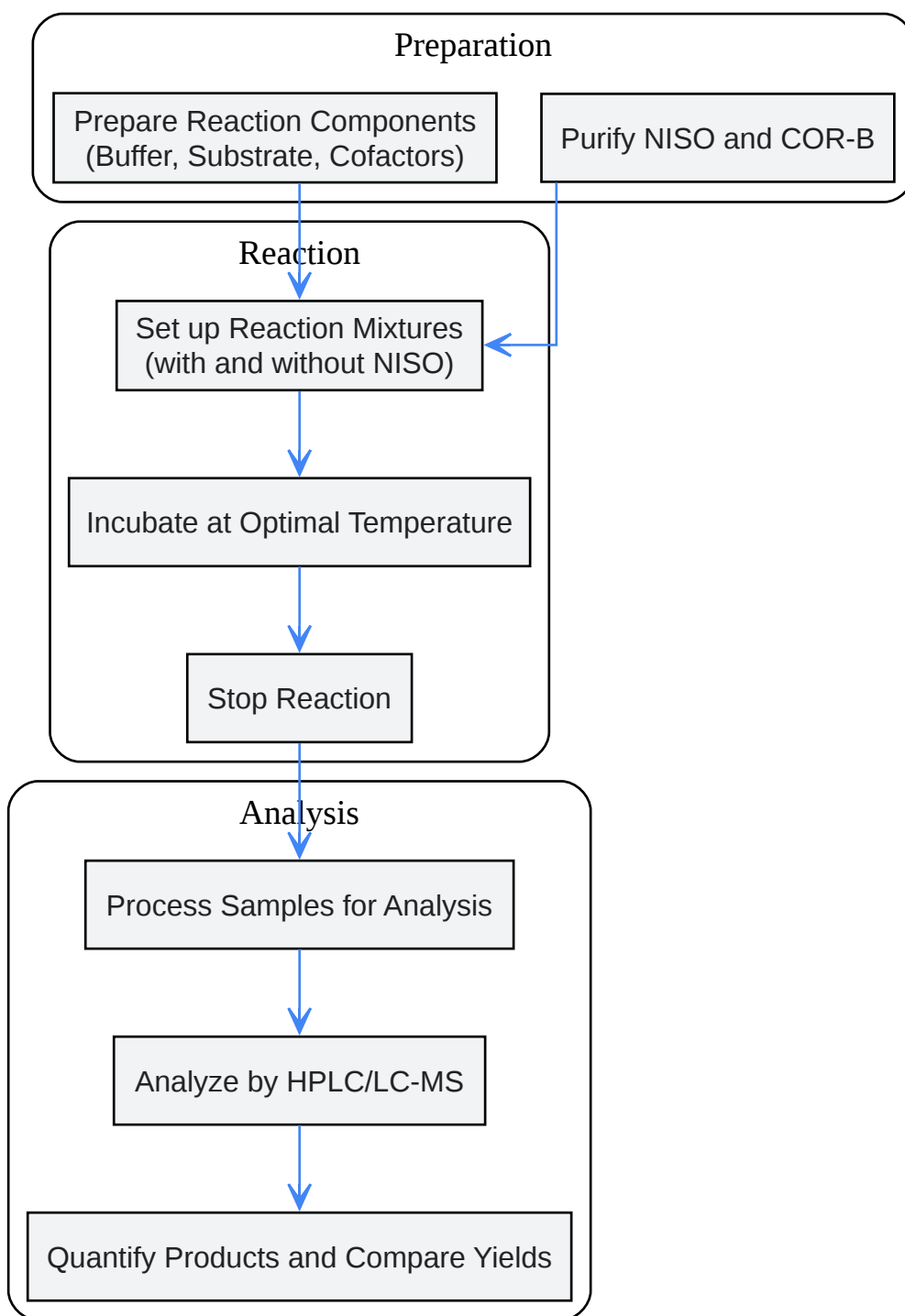
- Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding an equal volume of a quenching solution (e.g., 20% perchloric acid or ice-cold methanol).
 - Centrifuge the samples to pellet any precipitated protein.
 - Analyze the supernatant by HPLC or LC-MS to quantify the amounts of neopine and codeine produced.
- Data Analysis:
 - Calculate the percentage of neopine produced relative to the total products (neopine + codeine). A lower percentage of neopine in the presence of NISO indicates higher NISO activity.

Visualizations



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Caption: Biosynthetic pathway from thebaine to codeine and the side-reaction to neopine.



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Caption: General experimental workflow for in vitro NISO activity assay.

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